molecular formula C10H11NO4 B3049024 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane CAS No. 19073-15-5

2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

Cat. No.: B3049024
CAS No.: 19073-15-5
M. Wt: 209.2 g/mol
InChI Key: HHXVQNVADPECCD-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a nitrophenyl group, which is a benzene ring substituted with a nitro group (-NO2) at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:

    Reagents: 4-nitrobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable organic solvent

    Temperature: Reflux conditions (approximately 110-120°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

    Reduction: 2-Methyl-2-(4-aminophenyl)-1,3-dioxolane

    Substitution: Various substituted dioxolanes depending on the nucleophile used

    Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones

Scientific Research Applications

2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.

    Medicinal Chemistry: It may be explored for its potential biological activity and used as a building block for drug development.

    Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In nucleophilic aromatic substitution, the nitro group is replaced by a nucleophile through the formation of a negatively charged intermediate (carbanion).

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-aminophenyl)-1,3-dioxolane: Formed by the reduction of the nitro group.

    2-Methyl-2-(4-chlorophenyl)-1,3-dioxolane: Formed by nucleophilic substitution of the nitro group with a chlorine atom.

    2-Methyl-2-(4-hydroxyphenyl)-1,3-dioxolane: Formed by nucleophilic substitution of the nitro group with a hydroxyl group.

Uniqueness

2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the nitrophenyl group. This combination imparts specific chemical reactivity and potential applications that are distinct from other similar compounds. The nitro group provides a site for various chemical transformations, while the dioxolane ring offers stability and structural diversity.

Properties

IUPAC Name

2-methyl-2-(4-nitrophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)11(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXVQNVADPECCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345716
Record name 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19073-15-5
Record name 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-nitroacetophenone (1.65 g, 10.0 mmol), p-toluenesulfonic acid (172 mg, 1.00 mmol) and ethylene glycol (1.7 mL, 30 mmol) in dry toluene (20 mL) was heated at reflux with a Dean-Stark apparatus under nitrogen for 24 h. The mixture was allowed to cool to room temperature and the solvent was evaporated in vacuo. The residue was taken up in ether (20 mL) and the solution was washed with saturated sodium bicarbonate solution (2×10 mL) and brine (1×10 mL), then dried (Na2SO4) and concentrated under reduced pressure. Recrystallisation from ether and hexanes afforded 2-(4-nitrophenyl)-2-methyl-1,3-dioxolane (25) as a pale yellow crystals (1.52 g, 73%; yield based from the first crop of crystals). 1H nmr (300 MHz, CDCl3) 1.66 (s, 3H, CH3), 3.71-3.83 (m, 2H, OCH2), 4.02-4.13 (m, 2H, OCH2), 7.63-7.73 (d, J=8.8 Hz, 2H, 2×ArH), 8.16-8.26 (d, J=8.8 Hz, 2H, 2×ArH).
Quantity
1.65 g
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172 mg
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1.7 mL
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20 mL
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Synthesis routes and methods II

Procedure details

4-nitro acetophenone (3 g, 18.18 mmol), ethylene glycol (1.35 g, 21.81 mmol) and p-toluene sulfonic acid (0.62 g) were taken in toluene and heated to reflux using a Dean-Stark water separator, until no more water was collected. The reaction mixture was cooled, water was added and the toluene layer separated. The aqueous layer was washed again with toluene and the toluene washings combined, dried and evaporated under reduced pressure to give 2-methyl-2-(4-nitro-phenyl)-[1,3]dioxolane (2.7 g, 71%) as oil.
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3 g
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1.35 g
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0.62 g
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Synthesis routes and methods III

Procedure details

P-Nitroacetophenone (1.65 g, 10 m mol), ethylene glycol (5 ml, 89 m mol), triethyl orthoformate (2.96 g, 20 m mol), and p-toluenesulfonic acid (0.086 g, 0.5 m mol) were combined in methylene chloride (4 ml). The solution was heated with an oil bath (50°-70° C., 6 hrs), cooled to room temperature, and poured into excess 10% sodium hydroxide solution. The phases were separated and the aqueous phase was extracted twice with methylene chloride. The combined organic phase was washed three times with water and dried with anhydrous sodium sulphate. Evaporation of the solvent left a light yellow product (1.78 g) with mp. 69°-71° C., [lit. 73°-75° C., see J. Pharm. Sci. 57, 784 (1968)].
Quantity
1.65 g
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reactant
Reaction Step One
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2.96 g
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0.086 g
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4 mL
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5 mL
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Synthesis routes and methods IV

Procedure details

P-Nitroacetophenone (1.65 g, 10 mmol), ethylene glycol (5 ml, 89 mmol), triethyl orthoformate (2.96 g, 20 mmol), and p-toluenesulfonic acid (0.086 g, 0.5 mmol) were combined in methylene chloride (4 ml). The solution was heated with an oil bath (50°-70° C., 6 hrs), cooled to room temperature, and poured into excess 10% sodium hydroxide solution. The phases were separated and the aqueous phase was extracted twice with methylene chloride. The combined organic phase was washed three times with water and dried with anhydrous sodium sulphate. Evaporation of the solvent left a light yellow product (1.78 g) with mp. 69°-71° C., (lit. 73°-75° C., see J. Pharm. Sci. 57, 784 (1968)).
Quantity
1.65 g
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reactant
Reaction Step One
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5 mL
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reactant
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2.96 g
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reactant
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0.086 g
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4 mL
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Synthesis routes and methods V

Procedure details

33.03 g (200 mmol) of 4-nitroacetophenone, 12.30 mL (220 mmol) of ethylene glycol, and 1.00 g (5 mmol) of p-toluenesulfonic acid are placed in 250 mL of toluene, then refluxed for 16 hours using the water separator. Then the reaction mixture is cooled and extracted with water. The organic phase is dried and evaporated to dryness. The residue is extracted with diisopropyl ether and suction filtered. Yield: 34.45 g (82%).
Quantity
33.03 g
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reactant
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12.3 mL
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1 g
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250 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Reactant of Route 2
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2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Reactant of Route 3
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Reactant of Route 4
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Reactant of Route 5
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Reactant of Route 6
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

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